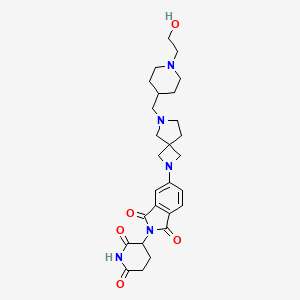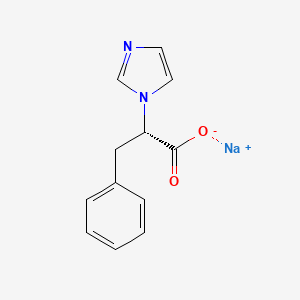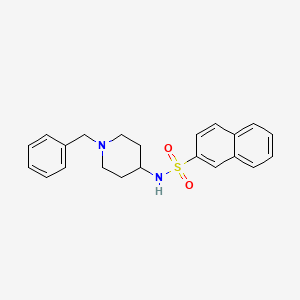
N-(1-benzylpiperidin-4-yl)naphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of WAY-639228 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of WAY-639228 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to maintain consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
WAY-639228 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, ethanol.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
WAY-639228 has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Industry: Potential use in the development of new pharmaceuticals and therapeutic agents
Mécanisme D'action
WAY-639228 exerts its effects through its antithrombotic and anticoagulant activity. The compound likely targets specific enzymes or receptors involved in the coagulation cascade, inhibiting their activity and preventing the formation of blood clots. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins in the coagulation pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Heparin: A well-known anticoagulant used in clinical settings.
Warfarin: Another anticoagulant commonly prescribed for preventing blood clots.
Dabigatran: A direct thrombin inhibitor used as an anticoagulant.
Uniqueness of WAY-639228
WAY-639228 is unique due to its specific chemical structure and potential for targeted antithrombotic and anticoagulant activity. Unlike some traditional anticoagulants, WAY-639228 may offer a more selective mechanism of action, potentially reducing the risk of side effects and improving therapeutic outcomes .
Propriétés
Formule moléculaire |
C22H24N2O2S |
|---|---|
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
N-(1-benzylpiperidin-4-yl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C22H24N2O2S/c25-27(26,22-11-10-19-8-4-5-9-20(19)16-22)23-21-12-14-24(15-13-21)17-18-6-2-1-3-7-18/h1-11,16,21,23H,12-15,17H2 |
Clé InChI |
OSLZNHQRLFUJOQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


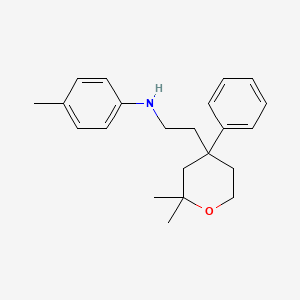

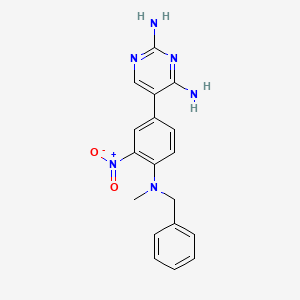
![17-Acetyl-2-(4-methoxyphenyl)-6-methyl-9-oxa-5,7,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaen-4-one](/img/structure/B12380815.png)
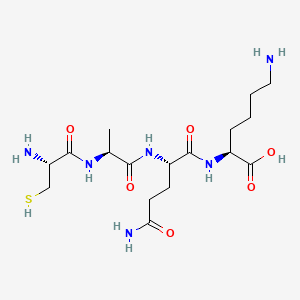
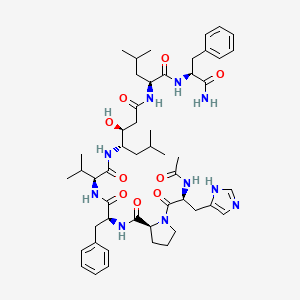
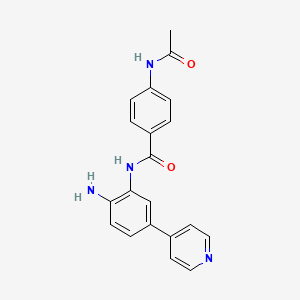

![cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe]](/img/structure/B12380851.png)
![2,2-dichloro-N-[3-(3,4-dimethoxyphenyl)phenyl]acetamide](/img/structure/B12380865.png)

